REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:20][CH3:21])[CH2:4][N:5](C(OCC1C=CC=CC=1)=O)[CH2:6][C:7]([OH:9])=[O:8]>C1COCC1.[Pd]>[CH3:21][O:20][CH:3]([O:2][CH3:1])[CH2:4][NH:5][CH2:6][C:7]([OH:9])=[O:8]
|
Type
|
CUSTOM
|
Details
|
the bottle was shaken for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the system was charged with 60 psi of H2
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered over Celite
|
Type
|
WASH
|
Details
|
washed with 20 mL of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrate was concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CNCC(=O)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 mg | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |